3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid is a chemical compound with the molecular formula C10H12O4S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid typically involves the reaction of thiophene derivatives with tert-butylthiol and carboxylating agents. One common method involves the use of thiophene-2,5-dicarboxylic acid as a starting material, which undergoes a substitution reaction with tert-butylthiol in the presence of a suitable catalyst .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of novel metal-free organic dyes for dye-sensitized solar cells, which have shown promising conversion efficiencies.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biological Research: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways by modulating the levels of reactive oxygen species (ROS) and influencing redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A structurally similar compound with different substituents on the thiophene ring.
2,5-Thiophenedicarboxylic acid: Another related compound with carboxylic acid groups at the 2 and 5 positions of the thiophene ring.
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid: A compound used in the synthesis of metal-organic frameworks.
Uniqueness
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid is unique due to the presence of the tert-butylthio group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and the study of novel chemical reactions .
Eigenschaften
CAS-Nummer |
51452-22-3 |
---|---|
Molekularformel |
C10H12O4S2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
3-tert-butylsulfanylthiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4S2/c1-10(2,3)16-5-4-6(8(11)12)15-7(5)9(13)14/h4H,1-3H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
AIDPCPCBSDXZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(SC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.